Halosterol A
Description
Halosterol A is a naturally occurring C₂₆ sterol structurally analogous to cholesterol (C₂₇ sterol) but distinguished by its shortened side chain and unique stereochemical configuration. It was first isolated from marine sources and has since been synthesized to study its stereochemical properties and biological relevance . The compound features a Δ⁵ double bond in the sterol nucleus and a hydroxyl group at the C-3 position, similar to cholesterol. However, its side chain terminates at C-26, with a critical stereochemical distinction at C-20 (R-configuration in the natural form) . This compound serves as a model for studying sterol biosynthesis and membrane interactions due to its structural similarity to cholesterol and its derivatives .
Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h17-20,23-27,31H,7-16H2,1-6H3/t19-,20+,23-,24+,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
LXRLKMAYPPIRJM-GACZPLPESA-N |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)C(C)C |
Canonical SMILES |
CCC(CC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)C(C)C |
Synonyms |
20-isohalosterol 24,24-dimethylchol-5-en-3beta-ol 26,27-bisnorcampesterol halosterol halosterol A halosterol B halosterol, (3beta,20S)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogous Sterols
| Compound | Molecular Formula | Side-Chain Length | Double Bond Position | C-20 Configuration | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₂₆H₄₄O | C-26 | Δ⁵ | 20R | 3β-OH |
| Cholesterol | C₂₇H₄₆O | C-27 | Δ⁵ | - | 3β-OH |
| Desmosterol | C₂₇H₄₄O | C-27 | Δ⁵,²⁴ | - | 3β-OH |
| Lanosterol | C₃₀H₅₀O | C-30 | Δ⁸,²⁴ | - | 3β-OH |
Key Observations :
Side-Chain Length : this compound is shorter than cholesterol and desmosterol, lacking the C-27 methyl group. This truncation may influence membrane integration and enzymatic recognition .
Double Bonds: Unlike desmosterol (Δ⁵,²⁴) and lanosterol (Δ⁸,²⁴), this compound retains only the Δ⁵ double bond, resembling cholesterol in this aspect .
Key Findings :
- This compound is synthesized from desmosterol via selective epoxidation and decarbonylation, a pathway distinct from cholesterol biosynthesis .
- Desmosterol and lanosterol serve as intermediates in cholesterol biosynthesis, whereas this compound represents an evolutionary divergence in sterol metabolism .
Q & A
Q. What ethical considerations arise when translating this compound research to preclinical trials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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